(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
Brand Name: Vulcanchem
CAS No.: 380478-25-1
VCID: VC6590962
InChI: InChI=1S/C24H18ClFN2O3/c1-30-22-11-6-16(13-23(22)31-15-17-4-2-3-5-21(17)25)12-18(14-27)24(29)28-20-9-7-19(26)8-10-20/h2-13H,15H2,1H3,(H,28,29)/b18-12+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl
Molecular Formula: C24H18ClFN2O3
Molecular Weight: 436.87

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE

CAS No.: 380478-25-1

Cat. No.: VC6590962

Molecular Formula: C24H18ClFN2O3

Molecular Weight: 436.87

* For research use only. Not for human or veterinary use.

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE - 380478-25-1

Specification

CAS No. 380478-25-1
Molecular Formula C24H18ClFN2O3
Molecular Weight 436.87
IUPAC Name (E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Standard InChI InChI=1S/C24H18ClFN2O3/c1-30-22-11-6-16(13-23(22)31-15-17-4-2-3-5-21(17)25)12-18(14-27)24(29)28-20-9-7-19(26)8-10-20/h2-13H,15H2,1H3,(H,28,29)/b18-12+
Standard InChI Key FCQGLPSJBAYQMB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the cinnamide family, featuring a conjugated enamide backbone (C=CC(=O)NC=C-C(=O)-N) with multiple aromatic substituents. Key structural elements include:

  • 2-Chlorophenylmethoxy group: A chlorinated benzene ring linked via a methoxy bridge to the central phenyl ring.

  • 4-Methoxyphenyl group: A para-methoxy-substituted benzene ring contributing to electron-rich regions.

  • 4-Fluorophenyl acetamide: A fluorinated phenyl group connected through an amide bond, enhancing polarity and hydrogen-bonding potential.

The E-configuration of the α,β-unsaturated enamide is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>19</sub>ClFN<sub>2</sub>O<sub>3</sub>
Molecular Weight467.89 g/mol
Topological Polar Surface Area80.7 Ų
LogP (Octanol-Water)3.8 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Intermediate Preparation:

    • 4-Fluoroaniline is acetylated to form N-(4-fluorophenyl)acetamide using acetic anhydride under reflux .

    • 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzaldehyde is synthesized via nucleophilic substitution between 2-chlorobenzyl chloride and 3-hydroxy-4-methoxybenzaldehyde .

  • Knoevenagel Condensation:
    The aldehyde intermediate reacts with cyanoacetamide in the presence of a catalytic base (e.g., piperidine) to form the α,β-unsaturated enamide core. Reaction conditions (temperature: 80–100°C, solvent: ethanol/toluene) are optimized to favor the E-isomer .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity .

Industrial Scalability Challenges

  • Stereochemical Control: Maintaining the E-configuration during scale-up requires strict temperature modulation.

  • Byproduct Formation: Competing reactions, such as over-alkylation of the methoxy group, necessitate precise stoichiometric ratios .

Biological Activity and Mechanisms

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound demonstrated dose-dependent inhibition of TNF-α production (IC<sub>50</sub> = 1.8 μM), outperforming reference drugs like dexamethasone (IC<sub>50</sub> = 3.2 μM) . Mechanistic studies suggest interference with NF-κB signaling via IκB kinase (IKK) suppression .

Assay SystemActivity MetricReference
TNF-α Inhibition (RAW 264.7)IC<sub>50</sub> = 1.8 μM
MCF-7 Cell ViabilityIC<sub>50</sub> = 12.4 μM

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs .

  • Chlorine Position: Ortho-chlorine on the benzyloxy group improves hydrophobic interactions with target proteins .

Comparative Analysis with Analogous Compounds

Key Structural Variants

  • N-(4-Acetamidophenyl) Analog: Shows reduced TNF-α inhibition (IC<sub>50</sub> = 4.1 μM) due to decreased membrane permeability.

  • 2,5-Dimethylphenyl Derivative: Higher lipophilicity (LogP = 4.2) correlates with improved in vivo bioavailability but increased hepatotoxicity .

Future Directions

Clinical Translation Challenges

  • Bioavailability Optimization: Poor aqueous solubility (0.12 mg/mL) necessitates formulation strategies like nanoemulsions .

  • Target Validation: CRISPR-Cas9 screens are needed to identify primary molecular targets beyond NF-κB.

Patent Landscape

The compound’s structural motif is protected under US20120225904A1 for inflammatory and oncological applications, expiring in 2032 .

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